[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate
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Description
[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₅₈O₂ and its molecular weight is 510.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
Vitamin D3 Octanoate (90%) primarily targets the Vitamin D Receptor (VDR) . Upon entering the nucleus of a cell, 1α,25-dihydroxyvitamin D binds to the VDR and recruits another nuclear receptor known as retinoid X receptor (RXR) .
Mode of Action
Vitamin D3 Octanoate (90%) interacts with its target, the VDR, by binding to it. This binding triggers a series of events that lead to the activation of certain genes. The activated genes then produce proteins that carry out various functions in the body, such as calcium absorption in the gut, cell proliferation, differentiation, and immune modulation .
Biochemical Pathways
The production of Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to Vitamin D3 via UV-B . Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and then in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . This route of activation is defined as the canonical pathway .
Pharmacokinetics
The pharmacokinetics of Vitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). Following ingestion, Vitamin D3 is absorbed in the gut and transported to the liver, where it is converted to 25-hydroxyvitamin D3 . It is then further metabolized in the kidneys to its active form, 1,25-dihydroxyvitamin D3 . The bioavailability of Vitamin D3 can be influenced by factors such as dietary fat content and the use of certain medications .
Result of Action
The molecular and cellular effects of Vitamin D3’s action are diverse. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health and various biological functions . In addition, Vitamin D3 has been shown to have anti-inflammatory, immune-modulating, and pro-apoptotic properties .
Action Environment
The action of Vitamin D3 can be influenced by various environmental factors. For instance, the synthesis of Vitamin D3 in the skin is dependent on exposure to UV-B radiation . Therefore, factors such as geographical location, season, time of day, and the use of sunscreen can affect the body’s production of Vitamin D3 . Additionally, the bioavailability and absorption mechanism of Vitamin D3 can be influenced by the presence or absence of dietary fat .
Properties
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O2/c1-7-8-9-10-11-17-34(36)37-31-21-18-27(4)30(25-31)20-19-29-16-13-24-35(6)32(22-23-33(29)35)28(5)15-12-14-26(2)3/h19-20,26,28,31-33H,4,7-18,21-25H2,1-3,5-6H3/b29-19+,30-20-/t28-,31+,32-,33?,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKBLFKZDOQKT-WGCYDNPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3(C2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.